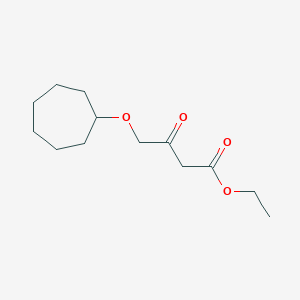
N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties . This compound, in particular, has shown potential in various scientific research applications, especially in the field of medicinal chemistry.
Vorbereitungsmethoden
The synthesis of N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dimethoxy groups: This step involves the methoxylation of the quinazoline core.
Attachment of the fluorobenzene moiety: This is usually done through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the fluorobenzene moiety.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in inhibiting the proliferation of certain cancer cell lines.
Medicine: This compound is being investigated for its anti-tumor properties and potential use in cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation. The compound binds to these targets, disrupting their normal function and leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
N-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine can be compared with other quinazoline derivatives such as:
Gefitinib: Another quinazoline derivative used as an anti-cancer agent.
Afatinib: Known for its efficacy in treating non-small cell lung cancer.
Erlotinib: Used in the treatment of various types of cancer, including pancreatic and non-small cell lung cancer.
What sets this compound apart is its unique combination of functional groups, which may contribute to its distinct pharmacological profile .
Eigenschaften
Molekularformel |
C16H15FN4O2 |
|---|---|
Molekulargewicht |
314.31 g/mol |
IUPAC-Name |
1-N-(6,7-dimethoxyquinazolin-4-yl)-2-fluorobenzene-1,4-diamine |
InChI |
InChI=1S/C16H15FN4O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(18)5-11(12)17/h3-8H,18H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
PEMZESIYDHQJCK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)N)F)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Aminoethyl)thiomethyl]pyrazine](/img/structure/B8366531.png)
![6-Chloro-3-(furo[2,3-c]pyridin-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B8366547.png)





![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8366584.png)



![2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-methylpyrimidin-4-ol](/img/structure/B8366620.png)

